(E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with hydroxyl groups and a carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid typically involves multiple steps, starting with the preparation of the 3,5-dihydroxyphenyl derivative. This is followed by the introduction of the carbonylamino group through a series of reactions involving reagents such as acyl chlorides and amines. The final step involves the formation of the prop-2-enoic acid moiety under controlled conditions, often using catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This interaction can lead to various effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-[2-(3,5-Dihydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H10N2O6 |
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Molecular Weight |
266.21 g/mol |
IUPAC Name |
(E)-4-[2-(3,5-dihydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O6/c14-7-3-6(4-8(15)5-7)11(19)13-12-9(16)1-2-10(17)18/h1-5,14-15H,(H,12,16)(H,13,19)(H,17,18)/b2-1+ |
InChI Key |
MMTOKRIPFVUSCW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)C(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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